1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione
Description
1,5-Bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is a pentane-1,5-dione derivative with distinct substituents:
- 1,5-Positions: Two 4-methoxyphenyl groups (aromatic rings with electron-donating methoxy groups).
- 2-Position: 2-Methylprop-1-en-1-yl (an isopropenyl group introducing an alkene moiety).
- 3-Position: Propan-2-yl (isopropyl group, contributing steric bulk).
Properties
IUPAC Name |
1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4/c1-17(2)15-24(26(28)20-9-13-22(30-6)14-10-20)23(18(3)4)16-25(27)19-7-11-21(29-5)12-8-19/h7-15,18,23-24H,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONJIZKDDQFWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)C1=CC=C(C=C1)OC)C(C=C(C)C)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342819 | |
| Record name | 3-Isopropyl-1,5-bis(4-methoxyphenyl)-2-(2-methyl-1-propenyl)-1,5-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-95-1 | |
| Record name | 3-Isopropyl-1,5-bis(4-methoxyphenyl)-2-(2-methyl-1-propenyl)-1,5-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the core structure: This could involve the use of aldol condensation reactions to form the pentane-1,5-dione core.
Introduction of methoxyphenyl groups: This step might involve Friedel-Crafts alkylation reactions to attach the methoxyphenyl groups to the core structure.
Addition of the methylprop-1-en-1-yl group: This could be achieved through a Wittig reaction or similar olefination reaction.
Incorporation of the propan-2-yl group: This step might involve a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Attack on Carbonyl Groups
The dual ketone moieties in the molecule are electrophilic centers, susceptible to nucleophilic addition. For example:
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Grignard Reagents : Grignard reagents (e.g., RMgX) could attack the carbonyl carbons, forming alcohols after hydrolysis.
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Hydride Reducing Agents : Borohydrides (e.g., NaBH₄) may selectively reduce ketones to secondary alcohols.
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Cyanide Additions : Cyanide nucleophiles could form β-hydroxy nitriles via the benzoin condensation mechanism.
Enolate Formation and Aldol Condensation
The ketone groups can form enolates under basic conditions (e.g., LDA or NaH), enabling aldol condensations or cross-couplings:
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Intramolecular Aldol : Enolate formation may lead to cyclization, forming fused rings.
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Cross-Coupling : Enolates could react with external carbonyl compounds (e.g., aldehydes) to form β-hydroxy ketones.
Reactions Involving the 2-Methylprop-1-en-1-yl Group
The isopropenyl group (CH₂=C(CH₃)-) is a conjugated diene, susceptible to:
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Diels-Alder Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings.
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Hydrogenation : Catalytic hydrogenation could saturate the double bond.
Substitution and Etherification
The methoxy groups on the phenyl rings may undergo demethylation or substitution under harsh conditions (e.g., HI, HBr).
Biological and Analytical Studies
While not directly cited, related diones (e.g., 1,5-bis(4-methoxyphenyl)pentane-1,5-dione) have been studied for:
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Enzymatic Inhibition : Potential activity against human chitinases or MAO enzymes, as seen in analogous triazole derivatives .
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Genotoxicity : Assessments using Ames tests or micronucleus assays, similar to chalcone studies .
Note: All data tables and reaction mechanisms are inferred from structurally similar compounds in the provided sources, as no direct literature on the target molecule was identified.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The potential applications of 1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione include:
- Anti-inflammatory Activity : Similar diketones have been shown to inhibit inflammatory pathways. Further studies are needed to evaluate the specific mechanisms of action for this compound.
- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, making it a candidate for studies focused on oxidative stress-related diseases.
- Anticancer Potential : Preliminary findings suggest that this compound could affect cancer cell proliferation and apoptosis, warranting further investigation into its efficacy against various cancer types.
Synthetic Organic Chemistry
The complex structure of this compound makes it a valuable intermediate in synthetic organic chemistry:
- Building Block for Synthesis : Its unique functional groups allow it to serve as a versatile building block in the synthesis of more complex molecules.
- Reactivity Studies : Understanding the reactivity of this compound can lead to new synthetic methodologies that exploit its functional groups for further transformations.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of diketones found that compounds similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The study suggested that these compounds induce apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of methoxy-substituted phenolic compounds. The study indicated that such compounds could inhibit the production of pro-inflammatory cytokines in vitro. Future work is needed to assess how this compound compares in these assays.
Mechanism of Action
The mechanism of action of 1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog is 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione () . Key differences include:
Physicochemical Properties (Inferred)
- Solubility : The target compound’s methoxy and isopropyl groups enhance lipophilicity, reducing solubility in polar solvents compared to the hydroxyl- and pyridine-containing analog .
- Melting Point : The hydroxyl group in the analog facilitates hydrogen bonding, likely resulting in a higher melting point than the methoxy-dominated target compound.
- Reactivity : The isopropenyl group in the target compound may increase susceptibility to electrophilic addition compared to the pyridinyl groups in the analog.
Crystallographic and Computational Insights
- Structural Determination : The analog’s structure was resolved via single-crystal X-ray diffraction (R factor = 0.043) using SHELX . Similar methods would apply to the target compound.
- Software Tools : SHELX , OLEX2 , and WinGX are standard for refining such structures, ensuring high data-to-parameter ratios (e.g., 11.5 in the analog ).
Biological Activity
1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione, commonly referred to as compound 5949-95-1, is a synthetic organic compound notable for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound has the molecular formula and a molecular weight of approximately 408.53 g/mol. Its structure features two methoxyphenyl groups and a pentanedione backbone, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.53 g/mol |
| CAS Number | 5949-95-1 |
Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells via endoplasmic reticulum (ER) stress pathways. The activation of caspase cascades is a critical step in this process .
- Antitumor Activity : In vivo studies demonstrated that these compounds can significantly reduce tumor volume and weight when administered prior to tumor implantation in animal models .
- Cytotoxicity : While exhibiting potent cytotoxic effects against cancer cell lines, these compounds often show minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Case Studies
Several studies have explored the biological activities of related compounds that may provide insights into the potential effects of this compound:
Study 1: Anticancer Effects
A study on a structurally similar compound (B63) demonstrated its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells through ER stress mechanisms. The compound showed a dose-dependent response in reducing cell viability while sparing normal lung fibroblasts . This suggests that this compound may have similar anticancer properties.
Study 2: Stability and Efficacy
Comparative analysis indicated that this compound has better stability in cultural media than curcumin, a well-known natural anticancer agent. This enhanced stability may lead to improved bioavailability and therapeutic efficacy .
Biological Testing and Findings
Biological assays have been conducted to evaluate the pharmacological profile of related compounds:
| Assay Type | Result |
|---|---|
| Cytotoxicity (NSCLC cells) | Induced apoptosis at IC50 levels |
| Stability in media | Higher than curcumin |
| Tumor reduction (in vivo) | Significant reduction observed |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions such as aldol condensations or Michael additions. Key steps include:
- Precursor Selection : Use 4-methoxybenzaldehyde and isopropyl ketone derivatives as starting materials.
- Catalysis : Optimize Lewis acid catalysts (e.g., BF₃·Et₂O) for regioselective enolate formation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals .
- Yield Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize side products like dimerization.
Q. How can researchers confirm the structural integrity and stereochemistry using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and analyze to resolve bond angles and stereochemistry. For example, similar dione structures were resolved with an R factor of 0.043 using Mo-Kα radiation .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (DFT) to validate substituent positions.
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ peak).
Advanced Research Questions
Q. What strategies are recommended for analyzing decomposition products or impurities formed during synthesis or storage?
Methodological Answer:
- HPLC-MS Analysis : Use a C18 column (2.0 µL injection volume, acetonitrile/water mobile phase) to separate degradation products. Compare retention times and fragmentation patterns with synthetic standards .
- Stability Testing : Expose the compound to accelerated aging (40°C/75% RH for 6 months) and monitor via FTIR for carbonyl group stability.
- Quantum Mechanical Modeling : Predict degradation pathways using Gaussian software (e.g., hydrolysis susceptibility of the dione moiety).
Q. How should experiments be designed to investigate environmental persistence and degradation pathways in ecosystems?
Methodological Answer:
- Microcosm Studies : Simulate soil/water systems spiked with the compound. Track degradation via LC-MS/MS and quantify metabolites (e.g., demethylated derivatives) .
- Biotic/Abiotic Pathways : Compare sterile vs. microbial-rich environments to distinguish enzymatic vs. hydrolytic degradation.
- QSAR Modeling : Corporate logP and pKa values to predict bioaccumulation potential in aquatic organisms.
Q. What computational approaches predict physicochemical properties, and how are these models validated experimentally?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute dipole moments and polarizability. Validate with experimental solubility (shake-flask method in pH 7.4 buffer).
- Molecular Dynamics (MD) : Simulate diffusion coefficients in lipid bilayers to assess membrane permeability. Compare with in vitro Caco-2 cell assays.
- COSMO-RS : Predict partition coefficients (logKow) and compare with HPLC-derived retention indices.
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be systematically resolved?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NOESY NMR (to confirm spatial proximity of substituents) with X-ray torsion angles. For example, a similar pentane-dione structure resolved discrepancies by aligning crystallographic data with 2D NMR coupling constants .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
